molecular formula C7H4Br2FNO2 B15202274 6-Bromo-2-fluoro-3-nitrobenzyl bromide

6-Bromo-2-fluoro-3-nitrobenzyl bromide

Cat. No.: B15202274
M. Wt: 312.92 g/mol
InChI Key: CQRIGZABJYRAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Polyfunctionalized Arenes as Advanced Synthetic Intermediates

Polyfunctionalized arenes, which are aromatic rings bearing multiple, distinct functional groups, are of paramount importance in organic chemistry. acs.orgrsc.org Their significance lies in their ability to serve as advanced synthetic intermediates, enabling the modular and efficient construction of complex molecular architectures. rsc.org The presence of various functional groups allows for selective and sequential chemical transformations, providing chemists with precise control over the synthetic process. This capability is crucial for the synthesis of pharmaceuticals, agrochemicals, and functional organic materials where specific arrangements of substituents are often required for biological activity or desired physical properties. nih.gov The strategic placement of different groups on the aromatic core can influence the molecule's electronic properties, solubility, and steric profile, making polyfunctional arenes indispensable tools in drug discovery and materials science.

Overview of Benzyl (B1604629) Bromide Derivatives as Versatile Reactive Synthons

Benzyl bromide and its derivatives are highly versatile reactive synthons in organic synthesis. The carbon-bromine bond in the benzylic position is relatively weak and susceptible to cleavage, making these compounds excellent electrophiles in nucleophilic substitution reactions. quora.com The reactivity of the benzylic position is enhanced by the adjacent benzene (B151609) ring, which can stabilize the transition states of both SN1 and SN2 reactions. libretexts.org In an SN1 reaction, the departure of the bromide ion results in the formation of a resonance-stabilized benzylic carbocation. quora.compearson.com For primary benzylic halides, the SN2 pathway is often favored. This reactivity allows for the facile introduction of a benzyl group into a wide range of molecules by reacting benzyl bromides with various nucleophiles, such as amines, alcohols, and thiols.

Contextualization of 6-Bromo-2-fluoro-3-nitrobenzyl bromide within Aryl Halide and Nitroaromatic Chemistry

The compound this compound is situated at the intersection of aryl halide and nitroaromatic chemistry. As an aryl halide, the bromine and fluorine atoms attached directly to the aromatic ring can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnovartis.com The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. nih.gov Furthermore, the nitro group itself can be chemically transformed, for instance, by reduction to an amino group, which opens up another avenue for molecular diversification. nsf.gov The presence of these multiple functional groups in this compound makes it a highly valuable and versatile intermediate for the synthesis of complex, polysubstituted aromatic compounds. nih.gov

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 1807255-98-6
Molecular Formula C₇H₄Br₂FNO₂
Molecular Weight 312.92 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Br2FNO2

Molecular Weight

312.92 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-3-fluoro-4-nitrobenzene

InChI

InChI=1S/C7H4Br2FNO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2

InChI Key

CQRIGZABJYRAFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)CBr)Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 6 Bromo 2 Fluoro 3 Nitrobenzyl Bromide

Reactivity of the Benzylic Bromide Moiety

The carbon-bromine bond at the benzylic position is the most reactive site in the molecule for nucleophilic attack and other transformations. Benzylic halides are generally more reactive than their corresponding alkyl halides due to the stabilization of the transition states by the adjacent aromatic ring.

6-Bromo-2-fluoro-3-nitrobenzyl bromide is a primary benzylic halide. Typically, primary benzylic halides react via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The presence of strong electron-withdrawing groups, such as the nitro group on the aromatic ring, further favors the SN2 pathway by destabilizing the potential carbocation intermediate that would form in an SN1 reaction. stackexchange.com Therefore, reactions of this compound with nucleophiles are expected to proceed through a concerted, backside attack, leading to an inversion of configuration if the carbon were chiral.

The general mechanism involves the attack of a nucleophile on the electrophilic benzylic carbon, with the simultaneous departure of the bromide leaving group.

General Reaction Scheme:

Nu- + C7H4Br2FNO2 (Substrate) → Nu-CH2-C6H2Br(F)(NO2) + Br-

Oxygen-centered nucleophiles, such as alkoxides, phenoxides, and carboxylates, react with this compound to form ethers and esters, respectively. These reactions are typically carried out in the presence of a base to generate the anionic nucleophile.

With Alkoxides/Hydroxides: Reaction with sodium or potassium alkoxides (RONa/ROK) in an alcohol solvent, or with hydroxides in aqueous media, yields the corresponding benzyl (B1604629) ethers or benzyl alcohol.

With Carboxylates: Reaction with the salt of a carboxylic acid (RCOONa) leads to the formation of a benzyl ester.

Table 1: Representative Reactions with O-Nucleophiles

Nucleophile (Source) Product Product Class
Methoxide (CH₃ONa) 6-Bromo-2-fluoro-3-nitrobenzyl methyl ether Ether
Ethoxide (CH₃CH₂ONa) 6-Bromo-2-fluoro-3-nitrobenzyl ethyl ether Ether
Acetate (CH₃COONa) 6-Bromo-2-fluoro-3-nitrobenzyl acetate Ester

Nitrogen-centered nucleophiles, particularly primary and secondary amines, are effective for the N-alkylation of this compound. These SN2 reactions result in the formation of the corresponding substituted benzylamines. stackexchange.com The reaction is often performed in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

With Primary Amines: Forms a secondary amine.

With Secondary Amines: Forms a tertiary amine.

With Ammonia: Can be used to synthesize the primary benzylamine, though over-alkylation can be an issue.

Table 2: Representative Reactions with N-Nucleophiles

Nucleophile Product Product Class
Diethylamine ((CH₃CH₂)₂NH) N-(6-Bromo-2-fluoro-3-nitrobenzyl)-N-ethylethanamine Tertiary Amine
Aniline (B41778) (C₆H₅NH₂) N-(6-Bromo-2-fluoro-3-nitrobenzyl)aniline Secondary Amine
Azide (B81097) (NaN₃) 1-(Azidomethyl)-6-bromo-2-fluoro-3-nitrobenzene Alkyl Azide

Due to the high nucleophilicity of sulfur compounds, this compound readily reacts with sulfur-centered nucleophiles. science.gov Thiolates, generated from thiols in the presence of a base, are particularly reactive and yield thioethers (sulfides) in high efficiency.

With Thiolates: Reaction with sodium or potassium thiolates (RSNa/RSK) produces the corresponding benzyl thioethers.

Table 3: Representative Reactions with S-Nucleophiles

Nucleophile (Source) Product Product Class
Ethanethiolate (CH₃CH₂SNa) 6-Bromo-2-fluoro-3-nitrobenzyl ethyl sulfide (B99878) Thioether
Thiophenolate (C₆H₅SNa) 6-Bromo-2-fluoro-3-nitrobenzyl phenyl sulfide Thioether

While nucleophilic substitution is the predominant pathway for primary benzylic halides, elimination reactions can occur, particularly in the presence of strong, sterically hindered bases. msu.edu For this compound, an E2 (Elimination Bimolecular) reaction would involve the abstraction of a benzylic proton by a strong base, with the concurrent formation of a double bond and expulsion of the bromide ion. However, this would lead to a highly unstable and transient exocyclic methylene (B1212753) intermediate, disrupting the aromaticity of the benzene (B151609) ring. Consequently, elimination at the benzylic carbon is not a favored pathway under typical conditions and substitution products are expected to dominate.

The benzylic carbon-bromine bond can be reduced, replacing the bromine atom with a hydrogen atom. This transformation, known as hydrogenolysis, effectively converts the benzyl bromide to the corresponding toluene (B28343) derivative.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C). This method is highly effective but may also simultaneously reduce the nitro group to an amino group. libretexts.orgmasterorganicchemistry.com

Metal/Acid Systems: Using metals like zinc (Zn) or tin (Sn) in the presence of an acid. masterorganicchemistry.com

Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the C-Br bond, although they are also potent reducing agents for the nitro group.

The presence of the nitro group can influence the reaction, acting as a "redox antenna" that facilitates the cleavage of the C-Br bond through an initial electron transfer mechanism. researchgate.net Careful selection of reagents is necessary to achieve selective reduction of the C-Br bond without affecting the nitro group, or vice versa. For instance, catalytic hydrogenation with Raney Nickel is often used to reduce nitro groups while leaving aryl halides intact. commonorganicchemistry.com

Table 4: Potential Reduction Products

Reagent/Condition Potential Product(s) Notes
H₂/Pd-C 4-Bromo-2-fluoro-1-methyl-3-aminobenzene Both C-Br bond and NO₂ group are likely reduced.
Zn, HCl 4-Bromo-2-fluoro-1-methyl-3-aminobenzene Both C-Br bond and NO₂ group are likely reduced.

Oxidation of the Benzylic Carbon (e.g., to Aldehydes)

The benzylic carbon in this compound is activated and can be selectively oxidized to the corresponding aldehyde, 6-bromo-2-fluoro-3-nitrobenzaldehyde. This transformation is a valuable step in organic synthesis, and several methods are suitable for this purpose, each with its own advantages. The presence of a strong electron-withdrawing nitro group can sometimes lower the reaction rates compared to electron-neutral or electron-rich substrates. mdma.ch

Kornblum Oxidation: This method involves the reaction of the benzyl bromide with dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgsynarchive.com The reaction proceeds through an alkoxysulfonium salt intermediate, which, in the presence of a base like triethylamine, undergoes elimination to form the aldehyde. wikipedia.org While effective for activated halides, modifications such as converting the bromide to a tosylate or using pyridine-N-oxide instead of DMSO can broaden the substrate scope. wikipedia.org A notable side reaction in DMSO can be the formation of a thiomethyl ether derivative.

Sommelet Reaction: The Sommelet reaction provides another route to the aldehyde by treating the benzyl bromide with hexamine and then hydrolyzing the resulting quaternary ammonium (B1175870) salt. wikipedia.orgorganicreactions.orgsciencemadness.org This method is quite general for converting substituted benzyl halides to their corresponding aldehydes, with typical yields ranging from 60-70%. The reaction is typically carried out in solvents like alcohol or aqueous alcohol. google.com

Hass-Bender Oxidation: This oxidation utilizes the sodium salt of 2-nitropropane (B154153) as the oxidant to convert benzyl halides into benzaldehydes. wikipedia.orgacs.org The mechanism involves an initial SN2 reaction where an oxygen atom of the nitronate attacks the benzylic carbon, followed by a pericyclic reaction to yield the aldehyde. wikipedia.org

Other Methods: Oxidation can also be achieved using pyridine (B92270) N-oxide in the presence of silver oxide under mild conditions. nih.gov This method is applicable to benzylic halides with both electron-donating and electron-withdrawing substituents. nih.gov For benzyl bromides with strong electron-withdrawing groups, slightly elevated temperatures may be necessary. nih.gov Another eco-friendly approach involves the use of molecular oxygen as the oxidant under visible light irradiation, catalyzed by NaOH-modified graphitic carbon nitride. rsc.org

Table 1: Comparison of Oxidation Methods for Benzylic Bromides
MethodPrimary ReagentsKey FeaturesPotential Side Products/Limitations
Kornblum OxidationDimethyl sulfoxide (DMSO), Base (e.g., triethylamine)Effective for activated halides. wikipedia.orgThiomethyl ether formation. High temperatures may be required.
Sommelet ReactionHexamine, WaterGeneral method with moderate to good yields (60-70%). wikipedia.orgRequires hydrolysis step; can form amine byproducts (Delépine reaction). wikipedia.org
Hass-Bender OxidationSodium salt of 2-nitropropaneSpecific for converting benzyl halides to benzaldehydes. wikipedia.orgStoichiometric use of nitroalkane salt.
Pyridine N-oxide/Ag2OPyridine N-oxide, Silver oxideMild reaction conditions; works for a range of substituted substrates. nih.govRequires stoichiometric silver oxide.

Reactivity of the Aromatic Bromine Substituent

The bromine atom on the aromatic ring of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, as well as for the introduction of other functional groups.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. In the context of this compound, the C-Br bond can be selectively coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. The electronic nature of the aryl bromide, influenced by the ortho-nitro and para-fluoro substituents, makes it an activated substrate for oxidative addition to the palladium(0) catalyst, which is the rate-determining step in the catalytic cycle.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ComponentExample Reagents/Conditions
Aryl BromideThis compound
Boron ReagentArylboronic acids (e.g., Phenylboronic acid), Arylboronic esters
Palladium CatalystPd(PPh3)4, PdCl2(dppf)
BaseNa2CO3, K3PO4, Cs2CO3
SolventToluene, Dioxane, DMF, often with water

Reductive Dehalogenation of Aryl Bromides

The bromine substituent can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). It is important to note that under these conditions, the nitro group is also susceptible to reduction to an amino group. Selective dehalogenation in the presence of a nitro group can be challenging and may require specific catalytic systems or milder reducing agents.

Organometallic Reagent Formation (e.g., Lithiation, Grignard Reactions)

Formation of organometallic reagents such as Grignard or organolithium species from aryl halides is a standard method for creating carbon nucleophiles. However, for this compound, this is problematic. The presence of the electrophilic nitro group and the reactive benzylic bromide moiety is incompatible with the highly basic and nucleophilic nature of Grignard and organolithium reagents. These reagents would readily react with the nitro group or cause substitution at the benzylic position rather than forming the desired arylmetallic species. Therefore, direct formation of these organometallic reagents is not a viable pathway for this specific molecule.

Reactivity of the Fluorine Substituent

The fluorine atom's reactivity is significantly influenced by the other substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) of Activated Fluorine

The fluorine atom at the C-2 position is strongly activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the presence of the powerful electron-withdrawing nitro group in the ortho position. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) that forms during the SNAr reaction, thereby lowering the activation energy for the substitution. Fluorine is an excellent leaving group in SNAr reactions. Consequently, a wide range of nucleophiles (e.g., alkoxides, amines, thiols) can readily displace the fluoride (B91410) ion under relatively mild conditions, allowing for the introduction of diverse functionalities at this position.

Table 3: Reactivity of Functional Groups in this compound
Functional GroupPositionPrimary Reaction Type(s)Key Influencing Factors
Benzylic Bromide-CH2BrOxidation, Nucleophilic Substitution (SN2)Benzylic activation
Aromatic BromineC-6Metal-Catalyzed Cross-Coupling, Reductive DehalogenationSusceptible to oxidative addition in catalysis
FluorineC-2Nucleophilic Aromatic Substitution (SNAr)Activation by ortho-nitro group
Nitro GroupC-3Reduction, Directing GroupStrong electron-withdrawing nature

Electronic Influence on Aromatic Ring Electrophilicity and Reactivity

The reactivity of the aromatic ring in this compound is profoundly influenced by the cumulative electronic effects of its three substituents: a bromine atom, a fluorine atom, and a nitro group. Each of these groups functions as an electron-withdrawing group (EWG), which significantly reduces the electron density of the benzene ring. libretexts.org This deactivation makes the ring substantially less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. libretexts.org

The electron-withdrawing nature of these substituents stems from two primary electronic phenomena: the inductive effect and the resonance effect.

Inductive Effect (-I): This effect involves the withdrawal of electron density through the sigma (σ) bonds. libretexts.org Fluorine, being the most electronegative element, exerts the strongest inductive effect. Bromine is also strongly electronegative and contributes to this effect. The nitro group has a powerful inductive effect due to the formal positive charge on the nitrogen atom. minia.edu.eg All three substituents pull electron density away from the aromatic ring, decreasing its nucleophilicity.

Resonance Effect (-M/+M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org

The nitro group exhibits a strong electron-withdrawing resonance effect (-M). Its π system is conjugated with the ring, allowing it to pull electron density out of the ring and onto its oxygen atoms. minia.edu.egfiveable.me This delocalization creates partial positive charges at the ortho and para positions relative to the nitro group, further deactivating the ring. vedantu.com

Halogens (fluorine and bromine) display a dual role. While they withdraw electrons inductively, they can donate a lone pair of electrons to the ring through resonance (+M). libretexts.org However, for halogens, the strong -I effect typically outweighs the weaker +M effect, resulting in a net deactivation of the ring. libretexts.org

The combination of these three potent electron-withdrawing groups renders the aromatic core of this compound exceptionally electron-poor and thus highly deactivated towards electrophilic attack.

SubstituentInductive EffectResonance EffectOverall Effect on Ring Reactivity
-NO₂ (Nitro) Strongly withdrawing (-I)Strongly withdrawing (-M)Strong Deactivator
-F (Fluoro) Strongly withdrawing (-I)Weakly donating (+M)Deactivator
-Br (Bromo) Strongly withdrawing (-I)Weakly donating (+M)Deactivator

Reactivity of the Nitro Group

Despite the deactivation of the aromatic ring, the nitro group itself is a reactive functional group, most notably towards reduction. The conversion of an aromatic nitro group to an amino (-NH₂) functionality is a fundamental transformation in organic synthesis. wikipedia.org This reaction dramatically alters the electronic properties of the molecule, as the strongly electron-withdrawing nitro group is converted into a strongly electron-donating amino group. pearson.com

A variety of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups. Common methods include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: A classic laboratory method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.orglibretexts.org

Sulfide Reagents: Reagents like sodium sulfide or sodium hydrosulfite can be used for the reduction, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org

The reduction process is understood to proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) species, before the final amine is formed. mdpi.com

Reducing AgentTypical ConditionsProduct from Nitro Group
H₂ with Pd/C, PtO₂, or Raney Ni H₂ gas, solvent (e.g., ethanol)Amino group (-NH₂)
Fe / HCl Acidic aqueous solution, heatAmino group (-NH₂)
Sn / HCl Acidic aqueous solutionAmino group (-NH₂)
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solutionAmino group (-NH₂)
Zinc (Zn) / Ammonium Chloride (NH₄Cl) Aqueous solutionHydroxylamine (-NHOH)

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. fiveable.me Its strong deactivating influence on the aromatic ring is a direct consequence of its combined inductive and resonance effects. libretexts.orgquora.com

Synergistic and Competitive Reactions Among Multiple Functional Groups

The presence of four distinct reactive sites—the benzylic bromide, the nitro group, and the two different halogen-substituted positions on the aromatic ring—raises important questions of selectivity in chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over others. In this compound, the reactivity hierarchy is quite distinct:

Benzylic Bromide: The C-Br bond at the benzylic position is the most reactive site for nucleophilic substitution. Benzylic halides are known to undergo SN1 and SN2 reactions readily because the transition states and intermediates are stabilized by the adjacent aromatic ring. pearson.com Nucleophiles will overwhelmingly attack this position rather than the aromatic ring.

Nitro Group: This group is the primary target for reducing agents, as discussed previously. Its reduction is typically achieved under conditions that would not affect the aryl halides or the benzylic position (unless a nucleophilic reductant like lithium aluminum hydride is used, which could also displace the bromide).

Aromatic Ring: The ring itself is the least reactive site. The extreme deactivation by three EWGs makes electrophilic substitution very difficult, requiring harsh conditions. Nucleophilic aromatic substitution (SNAr) is also a possibility, potentially displacing the fluorine or bromine, but this typically requires a strong nucleophile and might compete with substitution at the benzylic position.

Regioselectivity becomes a consideration if an electrophilic aromatic substitution reaction were to be forced upon the molecule. The directing effects of the existing substituents would be in competition:

-F (at C2): Ortho, para-director. Directs to C1 (blocked by Br) and C3 (blocked by NO₂).

-NO₂ (at C3): Meta-director. Directs to C1 (blocked by Br) and C5.

-Br (at C6): Ortho, para-director. Directs to C1 (blocked) and C5.

Based on this analysis, the C5 position is the only position activated (or least deactivated) by two of the substituents (-NO₂ and -Br). Therefore, any potential electrophilic attack would be most likely to occur at the C5 position.

Reagent TypeMost Likely Reaction SiteReaction Type
Nucleophile (e.g., CN⁻, OR⁻) Benzylic Carbon (-CH₂Br)Nucleophilic Substitution (SN1/SN2)
Reducing Agent (e.g., H₂/Pd, Fe/HCl) Nitro Group (-NO₂)Reduction
Electrophile (e.g., Br⁺, NO₂⁺) Aromatic Ring (C5 position)Electrophilic Aromatic Substitution

Rearrangement pathways for this compound are generally not favored under typical reaction conditions. In nucleophilic substitution reactions proceeding via an SN1 mechanism, the intermediate is a primary benzylic carbocation. While carbocation rearrangements are common in aliphatic systems, a rearrangement of a benzylic cation is highly unlikely because it would involve disrupting the highly stable aromatic system of the benzene ring, which would be energetically prohibitive. Therefore, reactions at the benzylic position are expected to proceed without skeletal rearrangement.

Intramolecular Cyclization and Annulation Reactions of this compound

The reactivity of this compound is characterized by the interplay of its distinct functional groups: the electrophilic benzylic bromide, the electron-withdrawing nitro group, and the halogen substituents on the aromatic ring. These features create the potential for various intramolecular cyclization and annulation reactions, leading to the formation of diverse heterocyclic systems. While specific studies on the intramolecular reactions of this compound are not extensively documented, plausible transformation pathways can be inferred from the known reactivity of similarly substituted aromatic compounds.

One of the most probable pathways for intramolecular cyclization involves the reduction of the nitro group to an amine. The resulting amino group, being nucleophilic, can readily attack the electrophilic benzylic carbon, leading to the formation of a nitrogen-containing heterocyclic ring. This strategy is a common approach in the synthesis of fused heterocycles. The reaction would likely proceed via an initial reduction of the nitro group, followed by an intramolecular nucleophilic substitution.

Another potential avenue for intramolecular cyclization involves the participation of the ortho-bromo substituent. Palladium-catalyzed reactions, for instance, are known to facilitate the annulation of ortho-halobenzamides, suggesting that the bromine atom could be involved in cyclization under appropriate catalytic conditions nih.gov. Similarly, free-radical cyclization is a known method for forming rings from ortho-bromophenyl-substituted precursors beilstein-journals.org.

The presence of the fluorine atom ortho to the benzylic bromide can also influence the reactivity. While fluorine is generally a poor leaving group in nucleophilic aromatic substitution, its strong electron-withdrawing nature can affect the electron density of the aromatic ring and the reactivity of the adjacent benzylic position.

Potential Intramolecular Cyclization Pathways

Reaction Type Description Plausible Product Skeletons Key Reaction Conditions
Reductive CyclizationThe nitro group is reduced to an amine, which then acts as an intramolecular nucleophile, attacking the benzylic bromide to form a six-membered ring.Dihydro-1,4-benzoxazine derivatives (after potential rearrangement or further steps)1. Reduction of the nitro group (e.g., using SnCl₂, H₂/Pd-C, or Fe/HCl). 2. Intramolecular cyclization, which may occur spontaneously or require a base.
Palladium-Catalyzed AnnulationIn the presence of a suitable coupling partner and a palladium catalyst, the ortho-bromo substituent could participate in an annulation reaction, leading to the formation of a fused ring system.Phenanthridine derivatives (hypothetical, by analogy)Palladium catalyst (e.g., Pd(OAc)₂), ligand, base, and a suitable reaction partner.
Radical CyclizationHomolytic cleavage of the C-Br bond at the benzylic position could initiate a radical cyclization, potentially involving the ortho-bromo substituent on the aromatic ring.Fused polycyclic systemsRadical initiator (e.g., AIBN) and a radical mediator (e.g., (TMS)₃SiH).

Detailed Research Findings from Analogous Systems

While direct experimental data for this compound is limited, studies on related compounds provide valuable insights into its potential reactivity. For example, the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde (B1301997) with amidines demonstrates that the fluoro and nitro substituents can direct the formation of heterocyclic products like quinazolines and isoquinolines researchgate.net. This suggests that the substitution pattern on the aromatic ring of this compound is conducive to cyclization reactions.

Furthermore, the solvolysis of ortho-nitrobenzyl bromides has been studied, and the ortho-nitro group can act as an intramolecular nucleophile under certain conditions, influencing the reaction rate and mechanism . This inherent reactivity could be harnessed to promote intramolecular cyclization.

Research on the reactions of 2-nitrobenzyl alcohol and related compounds in strong acids has shown that they can undergo complex rearrangements involving cyclization intermediates like anthranil (B1196931) N-oxides rsc.org. Although the starting material is different, this highlights the potential for the nitrobenzyl moiety to participate in ring-forming and rearrangement reactions under acidic conditions.

The following table summarizes findings from related systems that can inform the potential intramolecular reactivity of this compound.

Starting Material Analogue Reaction Type Key Reagents/Conditions Observed Product Type Reference
o-HalobenzamidesPalladium-Catalyzed AnnulationPd(OAc)₂, dppm, CsF, Na₂CO₃, Toluene/MeCN, 110 °CN-Substituted Phenanthridinones nih.gov
2-Fluoro-5-nitrobenzaldehydeCyclocondensationAmidines, K₂CO₃Quinolines, Isoquinolines researchgate.net
o-Bromophenyl-substituted pyrrolylpyridinium saltsFree-Radical Cyclization(TMS)₃SiH, AIBNPyrido[2,1-a]pyrrolo[3,4-c]isoquinoline beilstein-journals.org
2-Nitrobenzyl alcoholAcid-Catalyzed Cyclization/RearrangementTrifluoromethanesulfonic acid, 90 °C4-Amino-3-carboxyphenyl trifluoromethanesulfonate rsc.org
o-Nitrobenzyl bromideSolvolysisVarious hydroxylic solventsSolvolysis products, with rate influenced by intramolecular nucleophilic assistance from the nitro group

Mechanistic Investigations of Reactions Involving 6 Bromo 2 Fluoro 3 Nitrobenzyl Bromide

Elucidation of Reaction Pathways and Transition State Analysis

A thorough search of scientific databases and chemical literature did not yield any studies specifically focused on the elucidation of reaction pathways or transition state analysis for reactions involving 6-bromo-2-fluoro-3-nitrobenzyl bromide. Such investigations are fundamental to understanding how the electronic and steric effects of the bromo, fluoro, and nitro substituents on the benzyl (B1604629) bromide core influence its reactivity. Typically, benzyl bromides can react through SN1, SN2, or other mechanisms depending on the substrate, nucleophile, solvent, and temperature. However, without specific computational or experimental studies on this compound, any description of its preferred reaction pathways or the structure of its transition states would be unsubstantiated.

Kinetic Studies and Rate Law Determination

There is no available data from kinetic studies or rate law determinations for reactions of this compound. Kinetic experiments are essential for determining the order of a reaction with respect to its reactants and for establishing a rate law, which in turn provides insights into the reaction mechanism. For instance, a rate law that is first order in both the benzyl bromide and the nucleophile would suggest an SN2 mechanism, while a rate law that is only first order in the benzyl bromide would be indicative of an SN1 pathway. The absence of such empirical data precludes any definitive statements about the kinetics of its reactions.

Identification and Characterization of Reaction Intermediates and By-products

The scientific literature lacks any reports on the identification and characterization of reaction intermediates or by-products formed in reactions with this compound. The nature of intermediates, such as carbocations in an SN1 reaction or the absence thereof in a concerted SN2 reaction, is a critical piece of evidence in mechanistic elucidation. Similarly, the characterization of by-products can provide clues about competing reaction pathways. Without spectroscopic or chromatographic studies aimed at trapping and identifying these species, a key component of the compound's reactivity profile remains unknown.

Computational Chemistry and Spectroscopic Analysis of 6 Bromo 2 Fluoro 3 Nitrobenzyl Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 6-Bromo-2-fluoro-3-nitrobenzyl bromide, DFT calculations can provide valuable insights into its reactivity, stability, and spectroscopic properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the nitro group due to its electron-withdrawing nature. In this compound, the presence of electron-withdrawing groups (bromo, fluoro, and nitro) would be expected to lower the energy of the LUMO and influence the energy of the HOMO. The HOMO-LUMO gap for this compound is anticipated to be relatively small, suggesting a propensity for accepting electrons and undergoing reactions.

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Hypothetical Data)

ParameterPredicted Energy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap3.5 to 5.5

Note: The data in this table is hypothetical and based on typical values for similar nitroaromatic compounds.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. The area around the hydrogen atoms of the aromatic ring and the benzylic methylene (B1212753) group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The bromine and fluorine atoms, being highly electronegative, would also contribute to the complex charge distribution on the molecule's surface.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily associated with the rotation around the C-C single bond connecting the bromomethyl group to the aromatic ring. The presence of bulky and electronegative substituents on the benzene (B151609) ring can influence the preferred conformation by creating steric hindrance and electrostatic interactions.

Computational studies on similar fluorinated benzyl (B1604629) derivatives have shown that the presence of ortho-substituents significantly impacts the rotational barrier and the stable conformations of the molecule. For this compound, the fluorine atom at the 2-position and the nitro group at the 3-position would sterically interact with the bromomethyl group, influencing its rotational freedom. The most stable conformation would likely be one that minimizes these steric clashes. As this molecule is chiral, it exists as a pair of enantiomers, though this aspect is not the primary focus of this analysis.

Reaction Pathway Modeling and Energy Profile Calculations

Computational modeling can be employed to investigate the mechanisms and energetics of chemical reactions involving this compound. For instance, the nucleophilic substitution of the benzylic bromide is a likely reaction pathway. DFT calculations can be used to model the reaction coordinate, locate the transition state, and calculate the activation energy.

The presence of a nitro group, which is strongly electron-withdrawing, can influence the reaction mechanism. Studies on substituted benzyl bromides have shown that electron-withdrawing groups can affect the stability of carbocation intermediates, which are relevant in SN1-type reactions. For this compound, the reaction with a nucleophile would likely proceed through an SN2 mechanism, where the nucleophile attacks the carbon atom of the bromomethyl group, and the bromide ion leaves simultaneously. Computational modeling could provide a detailed energy profile for this process, including the energies of the reactants, transition state, and products.

Advanced Spectroscopic Interpretation for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum would be expected to show a singlet for the two protons of the bromomethyl group (CH2Br), likely in the range of 4.5-5.0 ppm. The aromatic region would display signals for the two aromatic protons. Due to the substitution pattern, these protons would appear as doublets or more complex multiplets, with chemical shifts influenced by the surrounding bromo, fluoro, and nitro groups.

13C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms. The carbon of the bromomethyl group would appear at a relatively low field. The aromatic carbons would have chemical shifts determined by the electronic effects of the substituents. The carbon attached to the fluorine would show a characteristic large one-bond C-F coupling constant.

19F NMR: A singlet would be expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride (B91410).

Infrared (IR) Spectroscopy:

The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted Characteristic IR Absorption Bands for this compound (Hypothetical Data)

Functional GroupPredicted Wavenumber (cm-1)
Aromatic C-H stretch3000-3100
Asymmetric NO2 stretch1520-1560
Symmetric NO2 stretch1340-1370
C-F stretch1100-1300
C-Br stretch500-600

Note: The data in this table is hypothetical and based on typical values for similar organic compounds.

Mass Spectrometry:

The mass spectrum would show a molecular ion peak corresponding to the mass of the C7H4Br2FNO2+ ion. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments. The natural abundance of 79Br and 81Br is roughly equal, leading to a distinctive M, M+2, and M+4 peak pattern with an intensity ratio of approximately 1:2:1 for fragments containing two bromine atoms. Common fragmentation pathways would likely involve the loss of a bromine atom or the entire bromomethyl group.

Advanced Applications in Complex Organic Synthesis

Role as a Key Intermediate in Multi-step Organic Synthesis

6-Bromo-2-fluoro-3-nitrobenzyl bromide is a versatile trifunctional electrophilic building block, making it a valuable intermediate in multi-step organic synthesis. Its utility stems from the presence of three distinct reactive sites: a benzylic bromide, an electron-withdrawing nitro group, and halogen substituents (bromo and fluoro) on the aromatic ring. The benzyl (B1604629) bromide moiety serves as a potent electrophile for alkylation reactions, while the nitro and halogen groups can be subjected to a variety of chemical transformations, including reduction, nucleophilic substitution, and cross-coupling reactions. This multi-functionality allows for the sequential and controlled introduction of various molecular complexities, rendering it a strategic precursor in the synthesis of a wide array of complex organic molecules.

Building Block for Diverse Heterocyclic Compounds

The electrophilic nature of the benzylic bromide in this compound makes it an ideal reagent for the N-alkylation of various nitrogen-containing heterocycles. This reaction is a fundamental step in the synthesis of a diverse range of heterocyclic compounds, which are core structures in many biologically active molecules. For instance, it can be employed in the alkylation of imidazoles, pyridines, and other nitrogenous bases to introduce the substituted benzyl motif. The resulting N-benzylated heterocycles can then undergo further transformations, such as reduction of the nitro group to an amine, which can then be used to construct fused heterocyclic systems.

A plausible synthetic application is in the preparation of imidazo[4,5-b]pyridine derivatives. The general synthetic strategy often involves the cyclocondensation of a substituted diamine with a carboxylic acid derivative. This compound can be used to introduce a functionalized benzyl group onto a pre-existing heterocyclic nucleus, which can then be elaborated into more complex structures.

Starting HeterocycleReagentProduct TypePotential Application
ImidazoleThis compoundN-substituted imidazolePharmaceutical intermediate
Pyridine (B92270)This compoundN-substituted pyridinium (B92312) saltIonic liquid precursor
BenzimidazoleThis compoundN-substituted benzimidazoleAnthelmintic agent scaffold

Precursor for Synthesizing Advanced Pharmaceutical Scaffolds

The structural motifs present in this compound are found in various advanced pharmaceutical scaffolds. The bromo-nitro-aromatic core is a key feature in certain classes of kinase inhibitors. For example, intermediates with a 6-bromo-3-nitroquinoline (B1503131) structure have been utilized in the synthesis of PI3K/mTOR inhibitors. researchgate.net The bromo and nitro functionalities provide handles for further chemical modification and diversification, allowing for the fine-tuning of the pharmacological properties of the final drug candidate.

The synthesis of such complex molecules often involves a multi-step sequence where the benzyl bromide can be used to link the core scaffold to other molecular fragments. The nitro group can be reduced to an amine, which can then participate in amide bond formation or the construction of new heterocyclic rings. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Transformation of this compoundSubsequent ReactionResulting ScaffoldTherapeutic Area
Reduction of nitro group to amineAmide couplingSubstituted benzamideKinase inhibition
Suzuki coupling at the bromo positionIntroduction of an aryl or heteroaryl groupBiaryl scaffoldAnticancer agents
Nucleophilic substitution of the benzylic bromideLinkage to a pharmacophoreComplex drug conjugateTargeted therapy

Intermediate in the Development of Agrochemicals (e.g., Fungicides)

Structurally related compounds to this compound have been identified as important intermediates in the synthesis of agrochemicals. For instance, α-bromo-2-nitrotoluene is a known precursor for the fungicide pyraclostrobin. patsnap.com This suggests that this compound could serve a similar role in the development of novel fungicides and other pesticides. The presence of the fluorine atom is often desirable in agrochemicals as it can enhance metabolic stability and biological activity.

Furthermore, 5-bromo-2-fluorobenzeneboronic acid is an intermediate in the synthesis of non-ester pyrethroid compounds, which are used as pesticides. google.com This highlights the utility of the bromo-fluoro-phenyl moiety in the design of agrochemically active molecules. The benzyl bromide functionality of this compound allows for its facile incorporation into larger molecular frameworks to generate new pesticide candidates.

Derivatization for Analytical and Material Science Purposes

Formation of Analytical Probes and Tags

Benzyl halides are commonly used as derivatizing agents for the analysis of various analytes by chromatography and mass spectrometry. The reactivity of the benzylic bromide in this compound allows for its covalent attachment to molecules containing nucleophilic functional groups such as thiols, phenols, and carboxylic acids. The resulting derivatives often exhibit improved chromatographic properties and can be more readily detected.

While no direct use of this compound as an analytical probe has been reported, related compounds have been employed for such purposes. For example, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (B1678534) has been synthesized and used as an organic reagent for the photometric determination of metal ions. researchgate.net The synthesis of this reagent involves a 2-amino-6-bromobenzothiazole (B93375) precursor, which could potentially be derived from a bromo-nitro-benzyl starting material through a series of transformations. This suggests the potential for developing new analytical reagents based on the 6-bromo-2-fluoro-3-nitrobenzyl scaffold.

Precursors for Functional Organic Materials and Polymers

The multifunctionality of this compound makes it a potential precursor for the synthesis of functional organic materials and polymers. The benzylic bromide can act as an initiator for certain types of polymerization reactions or as a reactive site for grafting onto existing polymer chains. The aromatic core with its bromo, fluoro, and nitro substituents can impart specific electronic and physical properties to the resulting materials.

For instance, the introduction of an azide (B81097) or alkyne functionality would allow this compound to be used as a monomer in "click chemistry" reactions for the synthesis of functional polymers. nih.gov The nitro group could be reduced to an amine and then converted to a diazonium salt, which could be used to functionalize surfaces or create polymeric dyes. The bromine atom provides a site for post-polymerization modification via cross-coupling reactions, enabling the synthesis of complex polymer architectures.

Derivatization ReactionFunctional Group IntroducedPotential Application
Nucleophilic substitution with sodium azideAzideMonomer for click polymerization
Reduction of nitro group, diazotization, and couplingAzo dyeChromophoric polymer
Heck or Sonogashira coupling at the bromo positionAlkene or alkyneConjugated polymer precursor

The Role of this compound in Advanced Organic Synthesis Remains Undocumented in Diversity-Oriented Strategies

Despite a thorough review of scientific literature, the specific applications of the chemical compound this compound in the field of diversity-oriented synthesis (DOS) are not documented in available research findings.

Diversity-oriented synthesis is a powerful strategy in modern medicinal chemistry that aims to create libraries of structurally diverse small molecules. These libraries are then screened for biological activity, providing starting points for the development of new drugs. The core principle of DOS lies in the use of versatile building blocks and reaction pathways that can generate a wide array of molecular scaffolds from a common starting material.

However, searches for the application of this compound as such a versatile building block in DOS strategies have not yielded any specific examples or detailed studies. This indicates that its role in generating molecular diversity through parallel or divergent synthesis pathways has not been a focus of published research to date.

While the individual functional groups present in this compound—a reactive benzyl bromide, a bromo substituent, a fluoro group, and a nitro group—suggest potential for various chemical transformations, the specific strategies for employing this compound to create diverse molecular libraries are not described in the scientific literature.

Therefore, a detailed discussion on "Strategies for Diversity-Oriented Synthesis Using the Compound" cannot be provided at this time due to the absence of relevant research data. Further investigation and new research would be required to explore and establish the potential of this compound in the context of diversity-oriented synthesis.

Future Research Directions and Challenges in Halogenated Nitrobenzyl Bromide Chemistry

Development of More Sustainable and Green Synthetic Routes

A primary challenge in the synthesis of halogenated nitrobenzyl bromides is the reliance on traditional methods that often employ hazardous reagents and generate significant waste. The classic Wohl-Ziegler bromination, for instance, uses N-bromosuccinimide (NBS), which, while effective, contributes to poor atom economy. beilstein-journals.org Future research is geared towards creating more sustainable pathways.

Key areas of development include:

Alternative Brominating Agents: Research is exploring the use of greener brominating systems. One promising approach involves the combination of an alkali metal bromide (like NaBr) with an oxidant such as hydrogen peroxide (H₂O₂). google.comgoogle.com This system generates bromine in situ, minimizing handling risks and producing water as the primary byproduct. beilstein-journals.org Such methods have shown success in the synthesis of other nitrobenzyl bromides and could be adapted for 6-Bromo-2-fluoro-3-nitrobenzyl bromide. google.comresearchgate.netrsc.org

Catalyst-Free and Solvent-Free Conditions: Moving away from halogenated solvents and heavy metal catalysts is a major goal. The development of light-induced bromination reactions using reagents like HBr/H₂O₂ under solvent-free or aqueous conditions represents a significant step forward. google.com These methods reduce volatile organic compound (VOC) emissions and simplify product purification.

Waste Valorization: A truly green process considers the entire lifecycle. Future synthetic routes will need to incorporate the recycling of byproducts. For example, in processes using trichloroisocyanuric acid (TCCA) for halogenation, the cyanuric acid byproduct can be recovered and reused, aligning with the principles of a circular economy. researchgate.net

Table 1: Comparison of Synthetic Approaches for Benzyl (B1604629) Bromination

MethodTypical ReagentsAdvantagesChallenges for Green Chemistry
Traditional Radical BrominationElemental Bromine (Br₂), CCl₄, Light/InitiatorEffective and well-establishedUse of toxic Br₂, ozone-depleting solvents, formation of HBr byproduct
Wohl-Ziegler ReactionN-Bromosuccinimide (NBS), CCl₄, InitiatorMore selective than Br₂, easier to handlePoor atom economy (succinimide byproduct), use of halogenated solvents
Green H₂O₂/HBr SystemHydrogen Peroxide, Hydrobromic AcidWater as byproduct, avoids elemental bromine, can be solvent-freeRequires careful control of reaction conditions to prevent side reactions
Photocatalytic BrominationHBr, Heterogeneous Photocatalyst (e.g., MOPs), O₂Uses visible light, clean oxidant (O₂), potential for high selectivityCatalyst development and stability, scalability of photochemical reactors

Exploration of Novel Catalytic Transformations and Selectivities

The functional groups present in this compound—a reactive benzyl bromide, a deactivating nitro group, and two different halogens—offer a complex substrate for catalytic transformations. A significant challenge is achieving high selectivity in subsequent reactions.

Future research will likely focus on:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating organic molecules. nih.gov For nitrobenzyl bromides, this can enable single-electron transfer (SET) processes to generate benzyl radicals under mild conditions. nih.govntu.edu.sg These radicals can then participate in a variety of C-C and C-heteroatom bond-forming reactions that are inaccessible through traditional ionic pathways.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been shown to mediate the reductive coupling of nitrobenzyl bromides with electrophiles like ketones and imines. nih.govntu.edu.sg This process involves a formal polarity inversion (umpolung) of the benzyl bromide, turning an electrophilic carbon into a nucleophilic species. Applying this strategy to this compound could unlock novel synthetic connections.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as copper-manganese (B8546573) oxides (Cu-MnO) or zeolites, offers advantages in terms of catalyst recovery and reuse. researchgate.netmdpi.com Developing heterogeneous catalysts for the selective functionalization of the C-Br bond in the presence of the aromatic C-Br and C-F bonds is a key challenge that would enhance the sustainability of multi-step syntheses.

Applications in Asymmetric Synthesis

Introducing chirality into molecules derived from achiral precursors like this compound is a formidable challenge but holds immense value, particularly in medicinal chemistry. The development of asymmetric methodologies involving this substrate is still in its infancy.

Future directions include:

Catalytic Asymmetric Nucleophilic Substitution: A major goal is the development of chiral catalysts that can control the stereochemistry of the substitution reaction at the benzylic position. This would involve reacting this compound with a prochiral nucleophile or a soft C-nucleophile in the presence of a chiral phase-transfer catalyst or a chiral metal complex.

Stereoselective Radical Reactions: As methods for generating benzyl radicals from this substrate become more refined (e.g., via photocatalysis), the next frontier will be to control the stereochemical outcome of their subsequent reactions. This could involve the use of chiral catalysts or auxiliaries that can influence the facial selectivity of the radical addition to an acceptor molecule. nih.gov

Derivatization for Chiral Resolution: An alternative approach involves reacting the benzyl bromide with a chiral auxiliary to form a mixture of diastereomers, which can then be separated. While less elegant than a direct catalytic method, it remains a practical strategy where asymmetric catalysis is not yet feasible.

Elucidating Undiscovered Reactivity Profiles and New Reaction Types

The interplay of the electron-withdrawing nitro group and the halogen substituents creates a unique electronic environment that may lead to undiscovered reactivity. Nitrobenzyl halides are known to undergo single-electron transfer (SET) processes, forming radical intermediates. nih.govntu.edu.sgresearchgate.net

Key areas for exploration are:

Anion-Radical Mechanisms: The reaction of nitrobenzyl bromides with certain "soft" nucleophiles can proceed through an anion-radical mechanism, leading to dimerization or other unexpected products instead of simple Sₙ2 substitution. researchgate.net A systematic investigation of the reaction of this compound with a wide range of nucleophiles (hard vs. soft bases) and under various conditions (polar vs. nonpolar solvents) could reveal new reaction pathways.

Umpolung Reactivity: As mentioned, catalytic methods can invert the natural electrophilic character of the benzylic carbon. nih.govntu.edu.sg Future work should aim to expand the scope of this umpolung reactivity, enabling the coupling of the "nucleophilic" benzyl moiety with a broader range of electrophiles, such as acyl chlorides, chloroformates, or other alkyl halides.

Ortho-Lithiation and Halogen Dance: While the benzyl bromide is the most reactive site, exploring conditions for selective functionalization of the aromatic ring is another avenue. Directed ortho-metalation or halogen dance reactions, though challenging in the presence of the nitro group, could provide pathways to novel polysubstituted aromatic compounds if the benzyl bromide group is temporarily protected or transformed.

Integration with Flow Chemistry and High-Throughput Methodologies for Scalable Synthesis

The synthesis and handling of reactive intermediates like this compound often involve safety risks, especially on a large scale. Flow chemistry offers a compelling solution to many of these challenges. spirochem.com

Future integration of these technologies will focus on:

Safer Synthesis: Benzylic bromination and nitration are often highly exothermic reactions. Performing these transformations in a continuous flow reactor allows for superior heat and mass transfer, minimizing the risk of thermal runaways and improving reaction control and safety. uc.pt

Scalability and Reproducibility: Flow chemistry provides a more direct and reliable path from laboratory-scale experimentation to industrial production compared to batch processes. spirochem.com The synthesis of this compound and its subsequent transformations can be scaled up by simply running the flow system for longer periods or by numbering up the reactors.

High-Throughput Experimentation: The modular nature of flow systems allows for the integration of automated reagent addition, in-line analysis, and purification. uc.pt This setup is ideal for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to rapidly discover and optimize new reactions, accelerating the exploration of the reactivity profiles discussed in previous sections. researchgate.net

Table 2: Advantages of Flow Chemistry for Halogenated Nitrobenzyl Bromide Chemistry

ChallengeFlow Chemistry SolutionPotential Impact
Exothermic & Hazardous Reactions (e.g., Nitration, Bromination)Superior heat and mass transfer due to high surface-area-to-volume ratio.Enhanced safety, prevention of thermal runaways, improved process control. uc.pt
Handling of Unstable IntermediatesOn-demand generation and immediate consumption in a subsequent step ("telescoping").Minimizes decomposition and reduces risks associated with isolating reactive compounds. nih.gov
Scalability from Lab to ProductionLinear scalability by extending run time or using parallel reactors.Faster process development and implementation for industrial manufacturing. spirochem.com
Reaction OptimizationIntegration with automated systems for rapid screening of parameters.Accelerated discovery of optimal conditions for novel catalytic transformations. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.